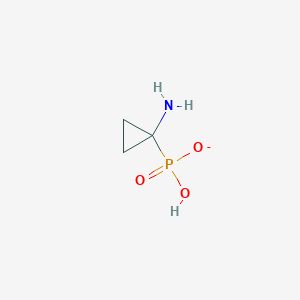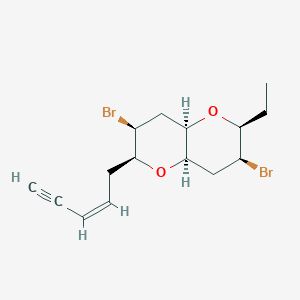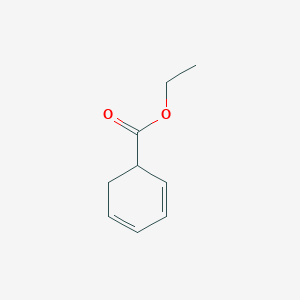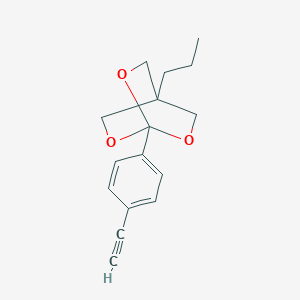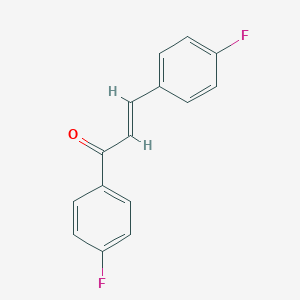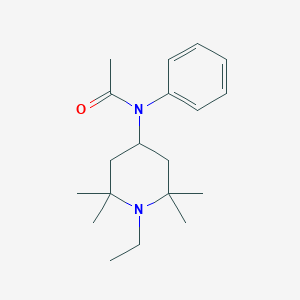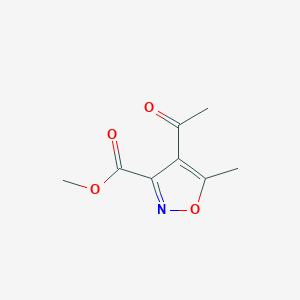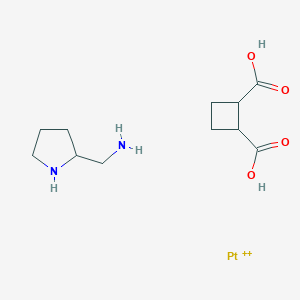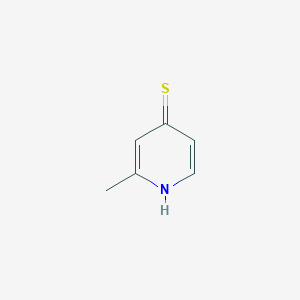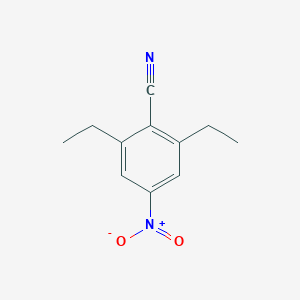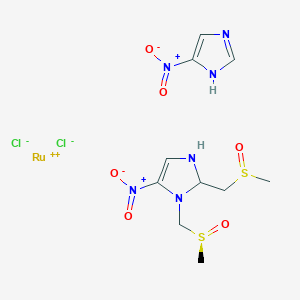
Ru-Dmso-NI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ru-Dmso-NI is a coordination complex that has been widely used in scientific research for its unique properties and potential applications. This compound is composed of ruthenium (Ru), dimethyl sulfoxide (Dmso), and 4-methylimidazole (NI).
科学研究应用
Ru-Dmso-NI-Dmso-NI has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that Ru-Dmso-NI-Dmso-NI has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another potential application of Ru-Dmso-NI-Dmso-NI is in the field of catalysis. This compound has been shown to exhibit excellent catalytic activity in various reactions, such as oxidation and reduction reactions.
作用机制
The mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that Ru-Dmso-NI-Dmso-NI interacts with DNA and other cellular components, leading to the activation of various signaling pathways that ultimately result in cell death.
生化和生理效应
Ru-Dmso-NI-Dmso-NI has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cancer progression.
In addition, Ru-Dmso-NI-Dmso-NI has been shown to exhibit antioxidant activity, which may be beneficial in various disease states, such as neurodegenerative disorders and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using Ru-Dmso-NI-Dmso-NI in lab experiments is its versatility. This compound can be used in various applications, such as catalysis and cancer research. In addition, Ru-Dmso-NI-Dmso-NI is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using Ru-Dmso-NI-Dmso-NI in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to both cancer and normal cells, which may limit its use in certain applications. In addition, the mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood, which may make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the research and development of Ru-Dmso-NI-Dmso-NI. One potential direction is to further investigate its potential applications in cancer research. Studies have shown that this compound has potent anticancer activity, and further research may lead to the development of new cancer therapies.
Another potential direction is to explore the use of Ru-Dmso-NI-Dmso-NI in catalysis. This compound has been shown to exhibit excellent catalytic activity, and further research may lead to the development of new catalysts for various reactions.
Finally, there is a need for further research into the mechanism of action of Ru-Dmso-NI-Dmso-NI. Understanding the underlying mechanisms of this compound may lead to the development of more effective and targeted therapies for various diseases.
合成方法
Ru-Dmso-NI-Dmso-NI is synthesized by reacting ruthenium trichloride with dimethyl sulfoxide and 4-methylimidazole. The resulting complex is then purified using various methods, such as column chromatography and recrystallization. The final product is a dark red solid that is soluble in water and other polar solvents.
属性
CAS 编号 |
105313-65-3 |
|---|---|
产品名称 |
Ru-Dmso-NI |
分子式 |
C10H16Cl2N6O6RuS2 |
分子量 |
552.4 g/mol |
IUPAC 名称 |
2-(methylsulfinylmethyl)-3-[[(S)-methylsulfinyl]methyl]-4-nitro-1,2-dihydroimidazole;5-nitro-1H-imidazole;ruthenium(2+);dichloride |
InChI |
InChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1 |
InChI 键 |
RNXLPDZXEDSQGY-DQTCTKDTSA-L |
手性 SMILES |
C[S@](=O)CN1C(NC=C1[N+](=O)[O-])CS(=O)C.C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
SMILES |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
规范 SMILES |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
同义词 |
Ru-DMSO-NI ruthenium chloride-DMSO(2)-4-nitroimidazole(2) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



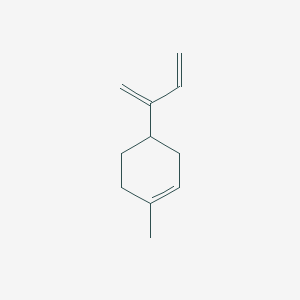
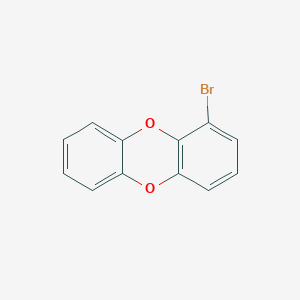
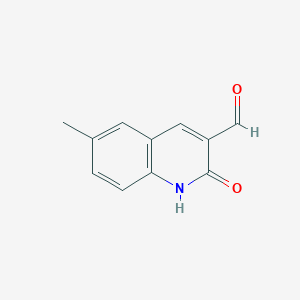
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
